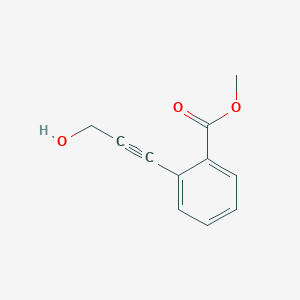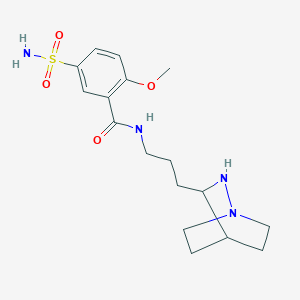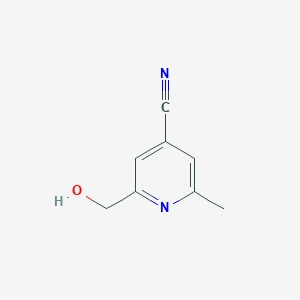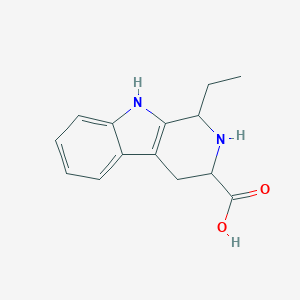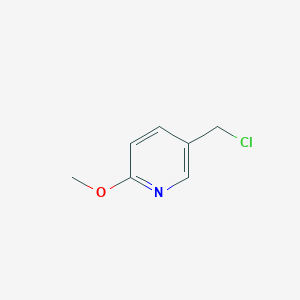![molecular formula C16H26O7 B012405 [(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] butanoate CAS No. 109984-82-9](/img/structure/B12405.png)
[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] butanoate is a chemical compound that has been of great interest to researchers due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively. In
Mecanismo De Acción
The mechanism of action of [(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] butanoate is not fully understood. However, it has been suggested that this compound may act as an acetylcholinesterase inhibitor, preventing the breakdown of acetylcholine and increasing its availability in the brain. This may lead to improved cognitive function and memory.
Biochemical and Physiological Effects:
[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] butanoate has been shown to have anti-inflammatory effects in vitro. It has also been shown to inhibit acetylcholinesterase activity in vitro, suggesting its potential as a treatment for Alzheimer's disease. However, further studies are needed to determine the physiological effects of this compound in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] butanoate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. This compound also has potential applications in various areas of scientific research, including neuroscience and pharmacology. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to determine its safety and efficacy in vivo.
Direcciones Futuras
There are several future directions for research on [(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] butanoate. One direction is to further investigate its potential as an acetylcholinesterase inhibitor and its potential use in the treatment of Alzheimer's disease. Another direction is to explore its anti-inflammatory effects and its potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo and its potential for use in drug development.
Métodos De Síntesis
[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] butanoate can be synthesized using various methods. One method involves the reaction of 2,3-dihydro-1,4-dioxin-2-one with 2,2-dimethyl-1,3-dioxolane-4-methanol in the presence of a base such as potassium carbonate. The resulting product is then reacted with butyric anhydride to yield [(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] butanoate.
Aplicaciones Científicas De Investigación
[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] butanoate has potential applications in scientific research. It has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been studied for its potential as an anti-inflammatory agent and as a potential treatment for Alzheimer's disease.
Propiedades
Número CAS |
109984-82-9 |
|---|---|
Fórmula molecular |
C16H26O7 |
Peso molecular |
330.37 g/mol |
Nombre IUPAC |
[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] butanoate |
InChI |
InChI=1S/C16H26O7/c1-6-7-10(17)19-12-11(9-8-18-15(2,3)21-9)20-14-13(12)22-16(4,5)23-14/h9,11-14H,6-8H2,1-5H3/t9-,11-,12+,13?,14?/m1/s1 |
Clave InChI |
NJJNAEMZQBLYRV-KSDCKGNFSA-N |
SMILES isomérico |
CCCC(=O)O[C@H]1[C@H](OC2C1OC(O2)(C)C)[C@H]3COC(O3)(C)C |
SMILES |
CCCC(=O)OC1C(OC2C1OC(O2)(C)C)C3COC(O3)(C)C |
SMILES canónico |
CCCC(=O)OC1C(OC2C1OC(O2)(C)C)C3COC(O3)(C)C |
Sinónimos |
O-Butanoyl-3 di-O-isopropylidene-1,2:5,6 alpha-D-glucofurannose [Frenc h] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



